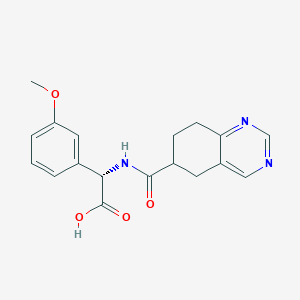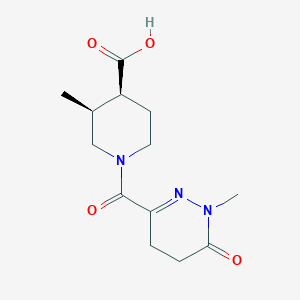![molecular formula C19H19NO4 B7340082 2-[3-[(3R)-3-phenoxypyrrolidine-1-carbonyl]phenyl]acetic acid](/img/structure/B7340082.png)
2-[3-[(3R)-3-phenoxypyrrolidine-1-carbonyl]phenyl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-[(3R)-3-phenoxypyrrolidine-1-carbonyl]phenyl]acetic acid, also known as PPAA, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. PPAA is a derivative of phenylacetic acid and has been shown to possess anti-inflammatory, analgesic, and anti-cancer properties.
作用機序
The exact mechanism of action of 2-[3-[(3R)-3-phenoxypyrrolidine-1-carbonyl]phenyl]acetic acid is not fully understood. However, studies have suggested that this compound may exert its anti-inflammatory and analgesic effects through the inhibition of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes, which are involved in the production of inflammatory mediators. This compound has also been shown to induce apoptosis in cancer cells, which may contribute to its anti-cancer properties.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. Studies have shown that this compound can reduce the production of pro-inflammatory cytokines and chemokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are involved in the inflammatory response. This compound has also been shown to reduce the production of prostaglandins and leukotrienes, which are involved in pain and inflammation. Additionally, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells.
実験室実験の利点と制限
2-[3-[(3R)-3-phenoxypyrrolidine-1-carbonyl]phenyl]acetic acid has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. This compound is also stable under normal laboratory conditions and can be stored for extended periods of time. However, this compound has several limitations for lab experiments. It is not very soluble in water, which can make it difficult to administer in vivo. Additionally, this compound has not been extensively studied for its toxicity and safety profile, which may limit its use in clinical settings.
将来の方向性
There are several future directions for the study of 2-[3-[(3R)-3-phenoxypyrrolidine-1-carbonyl]phenyl]acetic acid. One area of research could be the development of more effective synthesis methods for this compound that are more efficient and cost-effective. Another area of research could be the investigation of the safety and toxicity profile of this compound in vivo, which could provide important information for its potential clinical use. Additionally, further studies could be conducted to investigate the potential of this compound as a therapeutic agent for other diseases, such as neurodegenerative diseases and autoimmune diseases.
合成法
2-[3-[(3R)-3-phenoxypyrrolidine-1-carbonyl]phenyl]acetic acid can be synthesized through a multi-step process. The first step involves the synthesis of 3-phenoxypyrrolidine-1-carboxylic acid, which can be achieved through the reaction of 3-phenoxypyridine with ethyl chloroformate in the presence of triethylamine. The resulting product is then reacted with N-methylmorpholine and 1,1'-carbonyldiimidazole to form the corresponding acid anhydride. Finally, the acid anhydride is reacted with phenylacetic acid in the presence of triethylamine to form this compound.
科学的研究の応用
2-[3-[(3R)-3-phenoxypyrrolidine-1-carbonyl]phenyl]acetic acid has been studied extensively for its potential therapeutic applications. Studies have shown that this compound has anti-inflammatory properties that can be useful in the treatment of various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. This compound has also been shown to possess analgesic properties that can be useful in the treatment of chronic pain. Additionally, this compound has been shown to have anti-cancer properties that can be useful in the treatment of various types of cancer.
特性
IUPAC Name |
2-[3-[(3R)-3-phenoxypyrrolidine-1-carbonyl]phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c21-18(22)12-14-5-4-6-15(11-14)19(23)20-10-9-17(13-20)24-16-7-2-1-3-8-16/h1-8,11,17H,9-10,12-13H2,(H,21,22)/t17-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGZIYPXFLQURDQ-QGZVFWFLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=CC=C2)C(=O)C3=CC=CC(=C3)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1OC2=CC=CC=C2)C(=O)C3=CC=CC(=C3)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S,3R)-3-[(2-fluoro-4-methoxybenzoyl)amino]oxolane-2-carboxylic acid](/img/structure/B7340003.png)

![(2S)-2-(3-methoxyphenyl)-2-[[3-(oxolan-3-yl)benzoyl]amino]acetic acid](/img/structure/B7340010.png)
![2-(2-bromophenyl)-2-[[(1R,5S)-3-oxabicyclo[3.1.0]hexane-6-carbonyl]amino]acetic acid](/img/structure/B7340013.png)
![1-[1-[(1R,2R)-2-(4-methoxyphenyl)cyclopropanecarbonyl]piperidin-4-yl]triazole-4-carboxylic acid](/img/structure/B7340024.png)
![(2S)-2-(3-methoxyphenyl)-2-[(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)amino]acetic acid](/img/structure/B7340039.png)

![(3S,4S)-1-[3-(3,5-dimethylpyrazol-1-yl)butanoyl]-3-methylpiperidine-4-carboxylic acid](/img/structure/B7340058.png)
![(3S,4S)-1-[2-(2,2-dimethylpropanoylamino)acetyl]-3-methylpiperidine-4-carboxylic acid](/img/structure/B7340063.png)
![(3S,4S)-3-methyl-1-[3-(trifluoromethyl)cyclohexanecarbonyl]piperidine-4-carboxylic acid](/img/structure/B7340065.png)
![4-[2-oxo-2-[(3R)-3-phenoxypyrrolidin-1-yl]ethyl]benzoic acid](/img/structure/B7340070.png)
![3-[[2-(2,3-dihydro-1H-inden-5-yl)acetyl]-methylamino]cyclobutane-1-carboxylic acid](/img/structure/B7340088.png)
![3-[2,3-Dihydro-1,4-benzodioxine-6-carbonyl(methyl)amino]cyclobutane-1-carboxylic acid](/img/structure/B7340089.png)
